molecular formula C15H13N7O B11004975 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11004975
M. Wt: 307.31 g/mol
InChI Key: SIROJCHBBZMRDJ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine ring system

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function . The tetrazolo[1,5-a]pyridine ring system may enhance the compound’s binding affinity and specificity .

Biological Activity

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound notable for its intricate structural features, which include a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide. Its molecular formula is C15H13N7O, with a molecular weight of approximately 307.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

This compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways and signal transduction mechanisms. This suggests its role as a therapeutic agent in treating diseases related to enzyme dysregulation, including anti-inflammatory and anticancer activities.
  • Receptor Modulation : Interaction studies indicate that the compound can effectively bind to specific targets within biological systems, leading to significant pharmacological effects by modulating enzyme activity and influencing various biological pathways.

Pharmacological Applications

The compound has been investigated for its potential applications in several therapeutic areas:

  • Anti-inflammatory : By inhibiting enzymes involved in inflammatory pathways, this compound may offer therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer : Its ability to modulate key signaling pathways involved in cancer progression positions it as a candidate for further research in oncology.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridineSimilar benzimidazole and tetrazole structureDifferent alkyl chain length affects biological activity
Pyrazolo[1,5-a]pyrimidine derivativesContains pyrazole instead of tetrazoleExhibits distinct pharmacological profiles
4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridineTriazole ring instead of tetrazoleDifferent reactivity patterns due to triazole presence

The specific combination of structural motifs in N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine confers distinct biological activities compared to these similar compounds.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in vitro:

  • PI3K Inhibition : In a study evaluating various derivatives for their inhibitory effects on phosphoinositide 3-kinase (PI3K), certain compounds exhibited IC50 values as low as 18 nM. This suggests that modifications to the benzimidazole structure can significantly enhance biological potency against PI3Kδ isoforms .

Structure–Activity Relationship (SAR)

The structure–activity relationship of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine has been explored through various synthetic approaches:

  • Modification of Substituents : Variations in substituents at the C(2) position have shown differing potencies among synthesized derivatives. For instance, certain amine subunits optimized for interaction with the target enzyme led to enhanced selectivity and potency against PI3K isoforms .
  • Conformational Studies : Modifications such as converting methylene linkages to carbonyl functionalities have been investigated to restrict conformational freedom and improve binding affinity within the active site of target enzymes .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound's efficacy in animal models to assess its therapeutic potential.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential applications in treating inflammatory diseases and cancer.

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)8-16-15(23)10-6-7-13-18-19-20-22(13)9-10/h2-7,9H,8H2,1H3,(H,16,23)

InChI Key

SIROJCHBBZMRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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